SCF3 vs CF3 vs SCH3: Hansch Hydrophobic Parameter (π) Comparison
The trifluoromethylthio group (SCF₃) has a Hansch hydrophobic parameter π = 1.44, which is significantly higher than that of the trifluoromethyl group (CF₃, π = 0.88) and the methylthio group (SCH₃, π ≈ 0.56) [1][2]. This parameter directly correlates with increased membrane permeability and bioavailability.
| Evidence Dimension | Hansch hydrophobic parameter (π) |
|---|---|
| Target Compound Data | π = 1.44 (for SCF₃ substituent) |
| Comparator Or Baseline | CF₃: π = 0.88; SCH₃: π ≈ 0.56 |
| Quantified Difference | SCF₃ is 1.64‑fold more lipophilic than CF₃ (1.44/0.88) and 2.57‑fold more lipophilic than SCH₃ (1.44/0.56) |
| Conditions | Standard Hansch–Leo parameter system |
Why This Matters
For a fixed molecular scaffold, replacing CF₃ with SCF₃ increases lipophilicity by approximately 0.56 log units, which can dramatically improve membrane permeability and alter pharmacokinetic profiles.
- [1] Iris Biotech. PotM: SCF3 in One. https://iris-biotech.de/en/blog/potm-scf3-in-one.html (accessed 2026-04-29). View Source
- [2] Shanghai Institute of Organic Chemistry. Research Progress – Difluoromethylthio group. http://english.sioc.ac.cn/rh/rp/201511/t20151103_155134.html (accessed 2026-04-29). View Source
